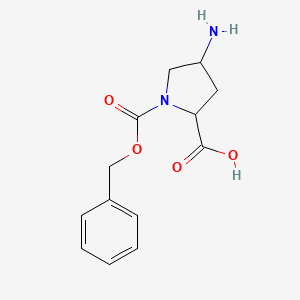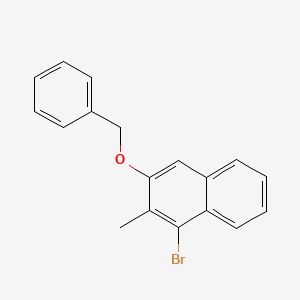
3-(Benzyloxy)-1-bromo-2-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-1-bromo-2-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives. It features a naphthalene ring system substituted with a benzyloxy group at the 3-position, a bromine atom at the 1-position, and a methyl group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-bromo-2-methylnaphthalene typically involves multiple steps:
Bromination: The starting material, 2-methylnaphthalene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromine atom at the 1-position.
Benzyloxy Substitution: The brominated intermediate is then subjected to a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the benzyloxy group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-1-bromo-2-methylnaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of benzyloxy-substituted aldehydes or acids.
Reduction: Formation of 3-(benzyloxy)-2-methylnaphthalene.
Applications De Recherche Scientifique
3-(Benzyloxy)-1-bromo-2-methylnaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-1-bromo-2-methylnaphthalene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the benzyloxy group undergoes electron transfer processes leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)-2-methylnaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2-methylnaphthalene: Lacks the benzyloxy group, reducing its potential for further functionalization.
3-Benzyloxy-1-naphthol: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity patterns.
Uniqueness
3-(Benzyloxy)-1-bromo-2-methylnaphthalene is unique due to the presence of both a benzyloxy group and a bromine atom, which allows for diverse chemical transformations and applications in various fields of research.
Propriétés
Formule moléculaire |
C18H15BrO |
|---|---|
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
1-bromo-2-methyl-3-phenylmethoxynaphthalene |
InChI |
InChI=1S/C18H15BrO/c1-13-17(20-12-14-7-3-2-4-8-14)11-15-9-5-6-10-16(15)18(13)19/h2-11H,12H2,1H3 |
Clé InChI |
IBZMXIIJSPGJCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1OCC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



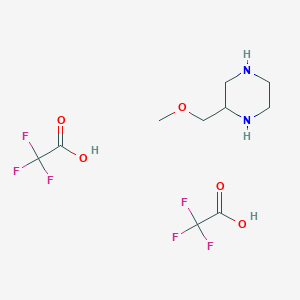
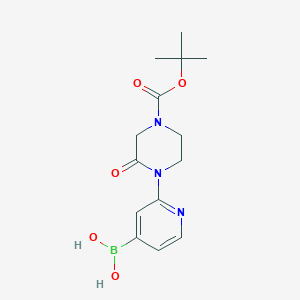

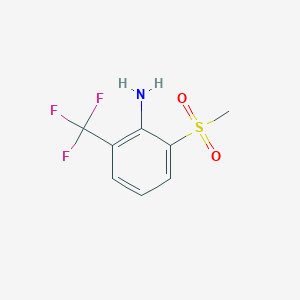
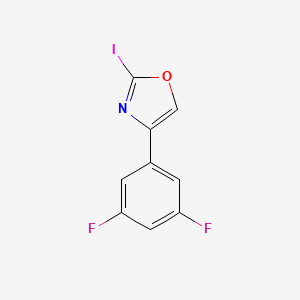

![[2,2'-Bipyridine]-4,4'-diyldimethanamine](/img/structure/B15222447.png)

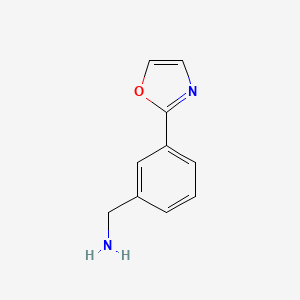
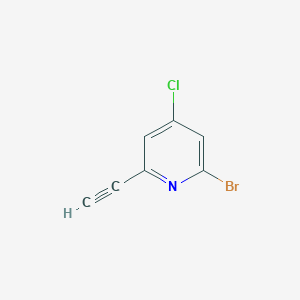
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride](/img/structure/B15222479.png)
